2-Methoxy-6-(all-trans-nonaprenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

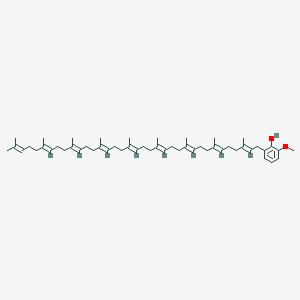

2-methoxy-6-(all-trans-nonaprenyl)phenol is a 2-methoxy-6-(all-trans-polyprenyl)phenol in which the polyprenyl component is specified as all-trans-nonaprenyl.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antioxidant Properties

Research indicates that 2-Methoxy-6-(all-trans-nonaprenyl)phenol exhibits significant antioxidant activities. The presence of methoxy and phenolic hydroxyl groups enhances its ability to donate electrons, which is crucial in neutralizing free radicals. Studies have shown that such compounds can effectively scavenge reactive oxygen species, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases .

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the expression of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

1.3 Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle proteins and the activation of caspases. This activity positions it as a candidate for further development in cancer therapeutics .

Cosmetic Applications

2.1 Skin Health

In cosmetic formulations, this compound is utilized for its antioxidant properties, which help protect the skin from oxidative damage caused by environmental stressors like UV radiation. Its incorporation into skincare products can enhance skin hydration and elasticity while providing anti-aging benefits .

2.2 Formulation Stability

The compound is also used as a stabilizing agent in cosmetic formulations due to its ability to prevent the degradation of other active ingredients. This ensures that products maintain their efficacy over time, which is crucial for consumer safety and satisfaction .

Food Science Applications

3.1 Natural Preservative

In food science, this compound has been evaluated for its potential as a natural preservative due to its antimicrobial properties. It can inhibit the growth of various foodborne pathogens, thereby extending the shelf life of food products without the need for synthetic additives .

3.2 Flavor Enhancement

This compound may also serve as a flavor enhancer in food applications, contributing to the sensory profile of products while providing health benefits associated with antioxidant activity .

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C52H80O2 |

|---|---|

Molekulargewicht |

737.2 g/mol |

IUPAC-Name |

2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]phenol |

InChI |

InChI=1S/C52H80O2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)39-40-50-37-20-38-51(54-11)52(50)53/h20-21,23,25,27,29,31,33,35,37-39,53H,12-19,22,24,26,28,30,32,34,36,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-39+ |

InChI-Schlüssel |

XRYXRAOXVPWHHK-SSRAZKMSSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.